(1-Benzoylazetidin-3-yl)methanol
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Overview
Description
(1-Benzoylazetidin-3-yl)methanol is a chemical compound with the molecular formula C11H13NO2 It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanol typically involves the reaction of azetidine derivatives with benzoyl chloride under controlled conditions. One common method includes the use of a base such as triethylamine to facilitate the reaction. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(1-Benzoylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of (1-Benzoylazetidin-3-yl)methanone.
Reduction: Formation of (1-Benzylazetidin-3-yl)methanol.
Substitution: Formation of various substituted azetidine derivatives depending on the substituent introduced.
Scientific Research Applications
(1-Benzoylazetidin-3-yl)methanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of (1-Benzoylazetidin-3-yl)methanol is primarily related to its ability to interact with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
(1-Benzhydrylazetidin-3-yl)methanol: Similar in structure but with a benzhydryl group instead of a benzoyl group.
Azetidine-3-methanol: Lacks the benzoyl group, making it less hydrophobic and altering its reactivity.
Uniqueness
(1-Benzoylazetidin-3-yl)methanol is unique due to the presence of both a benzoyl group and a hydroxyl group on the azetidine ring. This combination imparts distinct chemical properties, such as increased hydrophobicity and the ability to participate in a wider range of chemical reactions compared to its analogs .
Properties
IUPAC Name |
[3-(hydroxymethyl)azetidin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-8-9-6-12(7-9)11(14)10-4-2-1-3-5-10/h1-5,9,13H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQNYOORUONHZFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=C2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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